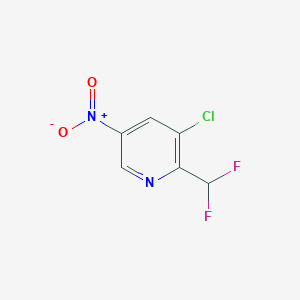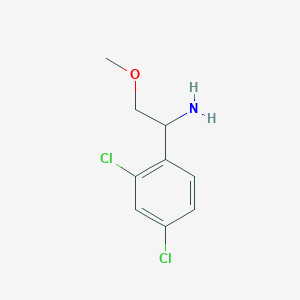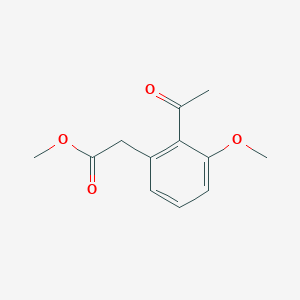
O-(Cyclohexylmethyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Cyclohexylmethyl)-L-serine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylmethyl group attached to the oxygen atom of the serine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(Cyclohexylmethyl)-L-serine typically involves the protection of the hydroxyl group of L-serine, followed by the introduction of the cyclohexylmethyl group. One common method involves the use of cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: O-(Cyclohexylmethyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce halides or other functional groups.
Aplicaciones Científicas De Investigación
O-(Cyclohexylmethyl)-L-serine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used in studies related to protein structure and function. The cyclohexylmethyl group can influence the folding and stability of proteins.
Medicine: It has potential applications in drug design and development. Its structural properties can be exploited to create novel therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial products.
Mecanismo De Acción
The mechanism of action of O-(Cyclohexylmethyl)-L-serine involves its interaction with specific molecular targets and pathways. The cyclohexylmethyl group can influence the binding affinity and specificity of the compound towards its targets. This can result in the modulation of various biological processes, such as enzyme activity, receptor signaling, and protein-protein interactions. The exact mechanism of action may vary depending on the specific application and context.
Comparación Con Compuestos Similares
O-(Cyclohexylmethyl)-L-serine can be compared with other similar compounds, such as:
L-Serine: The parent compound, which lacks the cyclohexylmethyl group. This compound has enhanced hydrophobicity and steric bulk compared to L-serine.
O-(Benzyl)-L-serine: A similar compound with a benzyl group instead of a cyclohexylmethyl group. The cyclohexylmethyl group provides different steric and electronic properties compared to the benzyl group.
O-(Cyclohexyl)-L-serine: A compound with a cyclohexyl group instead of a cyclohexylmethyl group. The presence of the additional methylene group in this compound can influence its reactivity and interactions.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(cyclohexylmethoxy)propanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
GPAONAQVNZKTIE-VIFPVBQESA-N |
SMILES isomérico |
C1CCC(CC1)COC[C@@H](C(=O)O)N |
SMILES canónico |
C1CCC(CC1)COCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


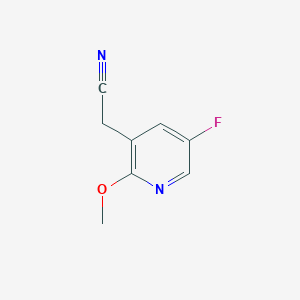
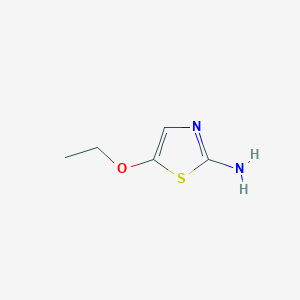
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
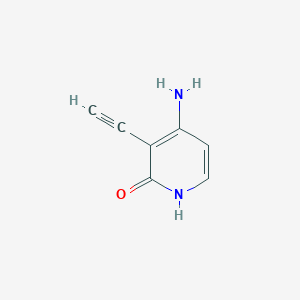

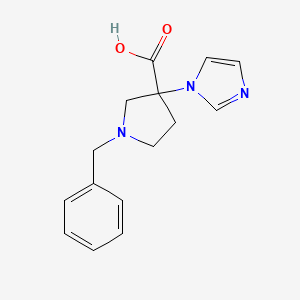
![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
